methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Beschreibung

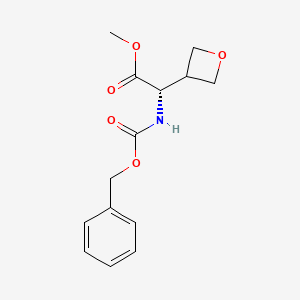

Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a chiral nonproteinogenic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and an oxetane ring. This compound is structurally characterized by:

- A central α-carbon bearing both the Cbz-protected amino group and the oxetan-3-yl substituent.

- A methyl ester group, enhancing solubility and reactivity in synthetic applications.

- A stereogenic center at the C2 position (S-configuration), critical for its biological and chemical properties.

The oxetane ring introduces conformational rigidity and metabolic stability, making this compound valuable in medicinal chemistry for drug design, particularly in protease inhibitors and peptide mimetics .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWNUOJLLPXDNI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1COC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as oxetan-3-ylamine and benzyl chloroformate.

Protection of Amino Group: The amino group of oxetan-3-ylamine is protected using benzyl chloroformate to form benzyloxycarbonyl (Cbz) protected oxetan-3-ylamine.

Formation of the Ester: The protected amine is then reacted with methyl bromoacetate under basic conditions to form methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

Oxidation: Benzyloxycarbonyl-protected amino acids.

Reduction: Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)methanol.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research

Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a valuable compound in scientific research due to its versatile nature.

Biological activities Research indicates that it may exhibit biological activities, particularly as a potential protease inhibitor. Its structural characteristics allow it to interact with specific molecular targets, mimicking enzyme substrates and potentially inhibiting enzyme activity, which has implications for medicinal chemistry, especially in the design of antiviral and anticancer agents.

Interaction with biological macromolecules Studies have focused on its interactions with biological macromolecules, and its structure allows it to mimic transition states of enzyme substrates, thereby influencing enzyme activity. This property is crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects.

Drug Development

Due to its unique structural features, this compound is significant in synthetic organic chemistry, with potential applications in drug development. It serves as a building block for creating more complex molecules. Specifically, it can be used in the design of antiviral and anticancer agents.

Synthetic Organic Chemistry

Wirkmechanismus

The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites of the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Different Protecting Groups

(a) Boc-Protected Analogues

- Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1416323-08-4): Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group. Key Differences:

- Stability : Boc is base-labile, whereas Cbz is acid-labile, offering orthogonal deprotection strategies .

- Solubility : Boc derivatives may exhibit lower lipophilicity compared to Cbz analogues, influencing formulation choices .

(b) Fmoc-Protected Analogues

- (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid (CAS AS115975): Uses a fluorenylmethyloxycarbonyl (Fmoc) group. Key Differences:

- Deprotection : Fmoc is removed under mild basic conditions (e.g., piperidine), compatible with solid-phase peptide synthesis .

- Steric Effects : The bulky Fmoc group may hinder reactivity in certain coupling reactions compared to Cbz .

Analogues with Varied Ester Groups

(a) Ethyl and tert-Butyl Esters

- (S)-tert-Butyl 2-(2-(benzyloxycarbonylamino)hexanamido)acetate (Compound 6a in ): Ester Group: tert-Butyl ester instead of methyl. Impact:

- Hydrolysis Resistance : tert-Butyl esters resist enzymatic and acidic hydrolysis, prolonging half-life in biological systems .

- Yield : 64% (lower than methyl esters due to steric hindrance during synthesis) .

- (S)-Ethyl 2-(tert-butoxycarbonylamino)hexanamido)acetate (Compound 2c in ): Ester Group: Ethyl ester. Solubility: Intermediate between methyl and tert-butyl esters, balancing reactivity and stability .

Analogues with Oxetane Modifications

(a) Oxetan-2-yl Derivatives

- Methyl (R)-2-amino-2-(oxetan-2-yl)acetate hydrochloride (CAS 1983841-67-3): Substituent Position: Oxetan-2-yl instead of oxetan-3-yl.

- 2-[(2S)-Oxetan-2-yl]ethan-1-amine (CAS 1438983-99-3): Backbone Variation: Ethylamine linker instead of an α-amino acid framework. Applications: Used in fragment-based drug discovery due to reduced steric bulk .

Table 1: Comparison of Structural and Physical Properties

| Compound | Protecting Group | Ester Group | Substituent | Melting Point (°C) | [α]D (c, solvent) | Yield |

|---|---|---|---|---|---|---|

| Target Compound | Cbz | Methyl | Oxetan-3-yl | N/A | N/A | N/A |

| Methyl (2S)-2-(Boc-amino)-2-oxetan-3-yl | Boc | Methyl | Oxetan-3-yl | -15°C (storage) | -8.4 (c 0.5 CHCl3) | 95%* |

| (S)-tert-Butyl 2-(Cbz-amino)hexanamido | Cbz | tert-Butyl | Hexanamido | 80–82 | -8.4 (c 0.5 CHCl3) | 64% |

| 140b (Biphenyl derivative) | Cbz | Methyl | 4-Chlorobiphenyl | 90–92 | N/A | 61% |

*Purity >98% for Boc analogue ().

Biologische Aktivität

Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 279.29 g/mol. The compound features an oxetane ring and a benzyloxycarbonyl group, which contribute to its unique reactivity and interaction with biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₅ |

| Molecular Weight | 279.29 g/mol |

| Functional Groups | Oxetane ring, benzyloxycarbonyl group |

Research indicates that this compound may function as a protease inhibitor . Its structural features allow it to mimic enzyme substrates, thereby potentially inhibiting enzyme activity. This characteristic is particularly significant in the design of antiviral and anticancer agents, as proteases play crucial roles in various biological processes, including viral replication and cancer cell proliferation.

Protease Inhibition

The compound's ability to inhibit proteases has been documented in various studies. It interacts with specific molecular targets, influencing enzyme activity and potentially leading to therapeutic effects against diseases characterized by dysregulated protease activity.

Case Studies and Research Findings

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral proteases essential for viral replication. This makes it a candidate for further investigation in antiviral drug development.

- Anticancer Potential : Its mechanism of mimicking enzyme substrates could also be leveraged for designing anticancer therapies. By inhibiting specific proteases involved in tumor progression, the compound may help in controlling cancer cell growth.

- Structure-Activity Relationship (SAR) : Ongoing SAR studies are exploring modifications to the compound's structure to enhance its biological activity and selectivity towards target enzymes. Variations in substituents have shown differing levels of activity, indicating that fine-tuning the chemical structure can lead to more potent derivatives .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties that set it apart:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | Similar oxetane and benzyloxycarbonyl groups | Different stereochemistry at the chiral center |

| Methyl 2-(phenylmethoxycarbonylamino)-2-(oxetan-3-yl)acetate | Contains a phenyl group instead of benzyloxy | Variation in aromatic substitution affects reactivity |

| Methyl 4-(benzyloxycarbonylamino)-4-methylpentanoate | Different carbon chain length and branching | Alters physical properties and biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, and how is stereochemical purity ensured?

- Answer: The synthesis typically involves coupling oxetan-3-yl glycine derivatives with benzyloxycarbonyl (Cbz) protecting groups. Key steps include:

- Enantioselective synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control the (2S)-configuration .

- Protection strategies : Benzyloxycarbonyl (Cbz) is preferred due to its stability under basic conditions and ease of removal via hydrogenolysis .

- Esterification : Methyl ester formation via reaction with methyl iodide or DCC-mediated coupling .

- Characterization : Confirm stereochemistry using chiral HPLC or polarimetry, supported by and NMR to verify regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer:

- NMR spectroscopy : NMR identifies the oxetane ring protons (δ 4.5–5.0 ppm) and Cbz-protected amine (δ 5.1–5.3 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O ester) and ~1520 cm (amide II) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, expected ~279.3 g/mol) .

- X-ray crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

Q. What safety precautions are recommended during handling and storage?

- Answer:

- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation/contact. Avoid sparks or open flames due to potential ester volatility .

- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the methyl ester or oxetane ring opening .

Advanced Research Questions

Q. How does the oxetan-3-yl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer: The oxetane ring introduces steric hindrance and electron-withdrawing effects, which:

- Reduce nucleophilic attack rates : The oxetane’s angle strain (~20 kcal/mol) stabilizes transition states less effectively than larger rings (e.g., tetrahydrofuran) .

- Modulate electronic effects : The oxygen atom withdraws electron density, enhancing the electrophilicity of the adjacent carbonyl group. This can be quantified via Hammett σ constants or computational studies (DFT) .

- Experimental validation : Compare reaction kinetics with non-oxetane analogs (e.g., cyclohexyl derivatives) using stopped-flow techniques .

Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid derivative?

- Answer: Racemization occurs via enolization of the α-carbon. Mitigation strategies include:

- Low-temperature reactions : Perform couplings at 0–4°C to slow base-catalyzed enolization .

- Coupling reagents : Use HATU or COMU instead of EDCI/HOBt to reduce reaction times and minimize exposure to basic conditions .

- Additives : Additives like HOAt suppress racemization by stabilizing active esters .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Q. How do solvent polarity and temperature affect the stability of the oxetane ring in this compound?

- Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the oxetane ring by reducing nucleophilic solvent interactions. Protic solvents (e.g., MeOH) accelerate ring-opening via acid-catalyzed mechanisms .

- Temperature : Elevated temperatures (>40°C) promote ring-opening reactions (e.g., hydrolysis to the diol). Stability studies using TGA/DSC show decomposition onset at ~120°C .

- Contradictions : reports stability in aqueous buffers (pH 4–7), while suggests sensitivity to moisture, highlighting the need for context-specific stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.